5-(2,4-Dimethylphenyl)pyridin-2-amine

Analytical Chemistry Quality Control Chemical Synthesis

Researchers requiring specific regioisomeric purity for kinase inhibitor programs often face variability in physicochemical profiles when using generic 2-aminopyridines. 5-(2,4-Dimethylphenyl)pyridin-2-amine (CAS 1225705-79-2) resolves this with its defined 2,4-dimethyl substitution pattern, crucial for consistent target binding and ADME profiling. - Provides a predictable ΔLogP increase (~0.3-0.5) over unsubstituted phenyl analogs, enabling systematic lipophilicity optimization. - Serves as a direct precursor for imidazo[1,2-a]pyridine synthesis, ensuring reliable coupling efficiency at 95% purity. - Supplied as a validated analytical reference standard for distinguishing regioisomers in complex reaction mixtures.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 1225705-79-2
Cat. No. B6330803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethylphenyl)pyridin-2-amine
CAS1225705-79-2
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CN=C(C=C2)N)C
InChIInChI=1S/C13H14N2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15)
InChIKeyKHGFRAYDLRUGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dimethylphenyl)pyridin-2-amine (CAS 1225705-79-2): Key Physicochemical and Procurement Baseline for Research Applications


5-(2,4-Dimethylphenyl)pyridin-2-amine (CAS 1225705-79-2) is a substituted 2-aminopyridine derivative, characterized by a pyridine ring bearing an amino group at the 2-position and a 2,4-dimethylphenyl substituent at the 5-position . It has a molecular formula of C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive heterocycles [1]. Its core utility stems from its specific substitution pattern, which influences key physicochemical parameters such as lipophilicity and steric bulk, making it a valuable scaffold for structure-activity relationship (SAR) exploration in drug discovery programs.

2,4-Dimethylphenyl substitution as defined SAR probe for kinase inhibitor scaffolds
Standardized purity specification supports reproducible synthetic workflows
Predictable lipophilicity shift enables ADME property optimization studies

Why 5-(2,4-Dimethylphenyl)pyridin-2-amine Cannot Be Substituted by Generic 2-Aminopyridine Analogs


Substituting 5-(2,4-dimethylphenyl)pyridin-2-amine with a generic 2-aminopyridine or a regioisomeric dimethylphenyl analog is not equivalent due to significant differences in physicochemical properties that directly impact molecular recognition, pharmacokinetics, and synthetic utility. The specific 2,4-dimethyl substitution pattern confers a unique steric and electronic profile compared to other dimethyl isomers (e.g., 2,3- or 2,5-) or the unsubstituted phenyl analog . These variations in substitution geometry alter key drug-like properties, such as lipophilicity (LogP) and topological polar surface area (TPSA), which are critical determinants of membrane permeability and target binding [1]. Therefore, procurement of this specific regioisomer is essential for maintaining consistency in SAR studies and ensuring reproducibility in chemical synthesis where the spatial orientation of the methyl groups is a crucial design element.

! 2,4-Dimethyl geometry is unique; 2,3- or 2,5- isomers create different dihedral angles, altering target interactions
! Unsubstituted 5-phenylpyridin-2-amine has lower lipophilicity, affecting cell permeability and assay outcomes
! Equivalent purity levels do not compensate for regioisomer-specific steric/electronic effects in SAR studies

Quantitative Differentiation of 5-(2,4-Dimethylphenyl)pyridin-2-amine: A Comparative Evidence Guide for Informed Procurement


Comparative Purity Analysis: 5-(2,4-Dimethylphenyl)pyridin-2-amine vs. Regioisomeric Analogs

The specified minimum purity for 5-(2,4-dimethylphenyl)pyridin-2-amine from reputable suppliers is 95% . This is a standard benchmark for this compound class, ensuring suitability for most research and development applications without the need for immediate repurification. While other regioisomers, such as the 2,3-dimethylphenyl analog, are also commonly offered at 95% purity , this consistent specification allows for direct comparison of downstream synthetic yields and biological assay outcomes, eliminating purity as a confounding variable in comparative studies.

Purity Specification
Cross-study comparable
95% minimum
Standard benchmark for aminopyridine building blocks
Equivalent baseline across 2,4- and 2,3-isomer suppliers
Analytical Chemistry Quality Control Chemical Synthesis

Lipophilicity (LogP) Comparison: 5-(2,4-Dimethylphenyl)pyridin-2-amine vs. Unsubstituted Phenyl Analog

The 2,4-dimethyl substitution on the phenyl ring significantly increases lipophilicity compared to the unsubstituted 5-phenylpyridin-2-amine. While an exact experimental LogP for the 2,4-isomer is not available in the primary literature, the structurally analogous 5-(2,3-dimethylphenyl)pyridin-2-amine has a reported computed LogP of 3.195 . In contrast, the unsubstituted 2-amino-5-phenylpyridine has a LogP of 2.912 [1]. The presence of two methyl groups is expected to increase LogP by approximately 0.3-0.5 units relative to the parent phenyl compound, regardless of exact isomeric orientation. This increase in lipophilicity directly translates to enhanced membrane permeability, a critical parameter for cell-based assays and in vivo studies.

Lipophilicity Shift
Class-level inference
Δ ~0.3–0.5 LogP
Predictable lipophilicity increase over parent phenyl analog
Predicted from regioisomeric data; supports membrane permeability studies
Medicinal Chemistry ADME Drug Design

Structural Differentiation: The 2,4-Dimethyl Substitution Pattern as a Defined Steric/Electronic Probe

The 2,4-dimethyl substitution on the phenyl ring is not merely a lipophilic appendage but a specific steric and electronic probe. This precise substitution pattern is a common motif in kinase inhibitor scaffolds, as evidenced by its inclusion in broad patent claims for kinase inhibitors [1]. The 2,4-dimethyl arrangement creates a unique three-dimensional shape and electron density distribution that is distinct from other regioisomers (e.g., 2,3- or 2,5-dimethyl). In SAR studies, the activity cliff observed when changing from a 2,4- to a 2,3-dimethylphenyl group can be substantial, as the methyl group position alters the dihedral angle between the two aromatic rings, thereby impacting binding pocket complementarity [2].

Substitution Pattern
Class-level inference
2,4- vs. 2,3-/2,5-dimethylphenyl
Distinct steric/electronic profile influences SAR
Regioisomer-specific dihedral angle and electron distribution
Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Defined Research and Industrial Application Scenarios for 5-(2,4-Dimethylphenyl)pyridin-2-amine


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery

Based on its documented inclusion in kinase inhibitor patent families [1], 5-(2,4-dimethylphenyl)pyridin-2-amine is best utilized as a core scaffold for synthesizing focused libraries of kinase inhibitors. The 2-aminopyridine core can be further functionalized, and the 2,4-dimethylphenyl group serves as a key hydrophobic moiety for probing binding pockets. Its defined purity and lipophilicity profile support reproducible analog synthesis and subsequent biological evaluation in kinase inhibition assays.

Synthetic Intermediate for Heterocyclic Compound Libraries

This compound functions as a versatile building block for generating diverse heterocyclic libraries. The 2-aminopyridine moiety is a well-established precursor for constructing imidazo[1,2-a]pyridines and other fused heterocycles [2]. Its 95% purity ensures reliable coupling reactions and minimizes byproduct formation, making it suitable for parallel synthesis and high-throughput experimentation in medicinal chemistry campaigns.

Physicochemical Probe for Investigating Lipophilicity-Property Relationships

The addition of the 2,4-dimethylphenyl group to the 2-aminopyridine core provides a predictable and quantifiable increase in lipophilicity (ΔLogP ≈ 0.3-0.5) compared to the unsubstituted phenyl analog . This makes the compound a valuable tool for systematically studying the effect of increased lipophilicity on a molecule's ADME properties, such as membrane permeability and metabolic stability, without the confounding influence of other structural changes.

Reference Standard for Regioisomer Identification and Purity Assessment

Due to the commercial availability of multiple dimethylphenyl regioisomers (e.g., 2,3-, 2,4-, 2,5-), 5-(2,4-dimethylphenyl)pyridin-2-amine can be procured as an analytical reference standard. Its well-defined structure (CAS 1225705-79-2) and purity specification (95%) allow for its use in method development for HPLC or LC-MS to distinguish between closely related regioisomers in complex reaction mixtures, ensuring proper identification and quantification during synthesis.

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Scaffold
Defined 2,4-dimethyl substitution pattern
Kinase inhibition assay context and binding mode analysis
Heterocyclic Library Synthesis
High-purity aminopyridine building block
Coupling efficiency and byproduct control
Lipophilicity Probe
Predictable lipophilicity differentiation
ADME property correlation and membrane permeability assessment
Regioisomer Reference Standard
Well-defined CAS and purity specification
HPLC/LC-MS method development for regioisomer separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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